molecular formula C10H7BrN2O3 B2354485 Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 2091576-31-5

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B2354485
CAS RN: 2091576-31-5
M. Wt: 283.081
InChI Key: DTHFSUPNLXKCNR-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the CAS Number: 2091576-31-5 . It has a molecular weight of 283.08 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H7BrN2O3/c1-16-10 (15)8-2-6 (11)4-13-7 (5-14)3-12-9 (8)13/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its density is predicted to be 1.34±0.1 g/cm3 .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases like tuberculosis .

properties

IUPAC Name

methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHFSUPNLXKCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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